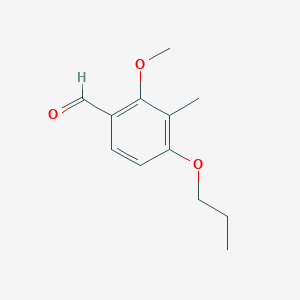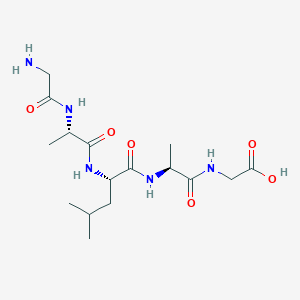
Glycyl-L-alanyl-L-leucyl-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanyl-L-leucyl-L-alanylglycine is a peptide composed of five amino acids: glycine, alanine, leucine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-alanyl-L-leucyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine.
Reduction: Reducing disulfide bonds if present.
Substitution: Replacing specific amino acid residues with others.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Substitution: Achieved through site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Glycyl-L-alanyl-L-leucyl-L-alanylglycine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanyl-L-leucyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-leucyl-L-alanine
- Glycyl-L-glutamic acid
- Alanyl-L-tyrosine
Uniqueness
Glycyl-L-alanyl-L-leucyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of glycine, alanine, and leucine residues allows it to adopt unique conformations and interact with specific molecular targets, differentiating it from other similar peptides.
Propiedades
Número CAS |
660408-09-3 |
|---|---|
Fórmula molecular |
C16H29N5O6 |
Peso molecular |
387.43 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O6/c1-8(2)5-11(21-15(26)10(4)19-12(22)6-17)16(27)20-9(3)14(25)18-7-13(23)24/h8-11H,5-7,17H2,1-4H3,(H,18,25)(H,19,22)(H,20,27)(H,21,26)(H,23,24)/t9-,10-,11-/m0/s1 |
Clave InChI |
OZTAILWGGJXLDD-DCAQKATOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



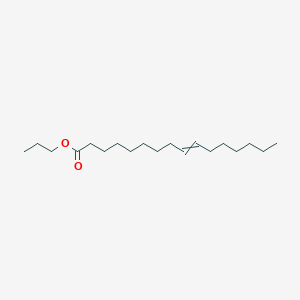

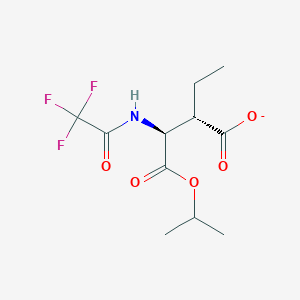


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
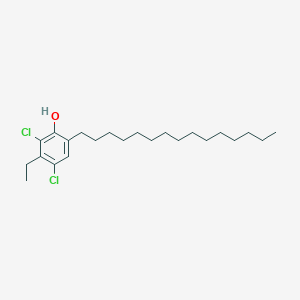
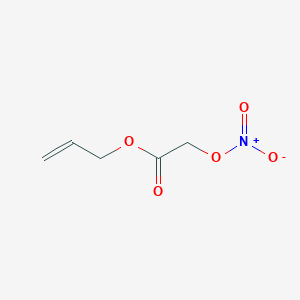
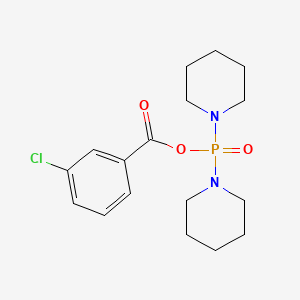
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
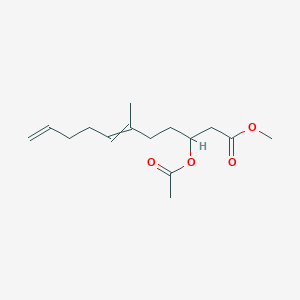
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
